![molecular formula C23H32O5 B1642218 [(8S,9S,10R,13S,14S)-10,13-dimethyl-7-oxo-spiro[1,3-dioxolane-2,17-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3-yl] acetate](/img/structure/B1642218.png)
[(8S,9S,10R,13S,14S)-10,13-dimethyl-7-oxo-spiro[1,3-dioxolane-2,17-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate is a complex organic compound with a unique spiro structure This compound is characterized by its intricate arrangement of multiple rings, including a dioxolane ring and a cyclopenta[a]phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate typically involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This reaction is often catalyzed by acids such as p-toluenesulfonic acid or sulfuric acid. The cyclopenta[a]phenanthrene core can be synthesized through various organic reactions, including Diels-Alder reactions and Friedel-Crafts alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetalization processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
[(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
[(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate can be compared to other spiro compounds and cyclopenta[a]phenanthrene derivatives. Similar compounds include:
- Spiro[cyclopenta[a]phenanthrene-17,2’-[1,3]dioxolane]-3,6-dione
- Dimethylspiro[cyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione
These compounds share structural similarities but differ in their functional groups and specific reactivity, highlighting the unique properties of [(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate.
Propiedades
Fórmula molecular |
C23H32O5 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
[(3'S,8'R,9'S,10'R,13'S,14'S)-10',13'-dimethyl-7'-oxospiro[1,3-dioxolane-2,17'-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3'-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-14(24)28-16-4-7-21(2)15(12-16)13-19(25)20-17(21)5-8-22(3)18(20)6-9-23(22)26-10-11-27-23/h13,16-18,20H,4-12H2,1-3H3/t16-,17-,18-,20+,21-,22-/m0/s1 |
Clave InChI |
GHCLNFOHZRQQDJ-WTNOFXFJSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C=C2C1)CCC45OCCO5)C)C |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC45OCCO5)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC45OCCO5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


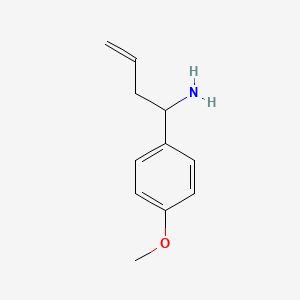

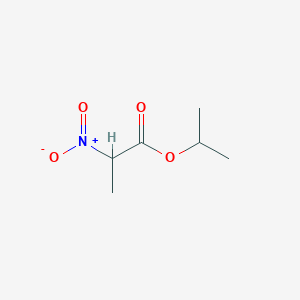
![Thieno[2,3-b]quinoxaline](/img/structure/B1642142.png)
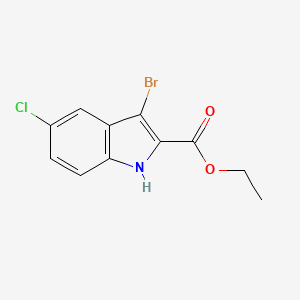
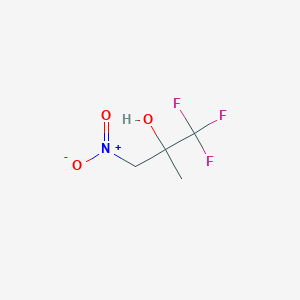
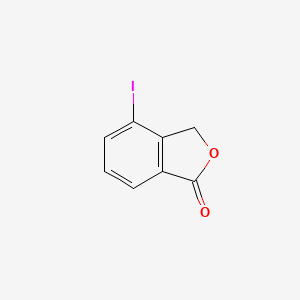
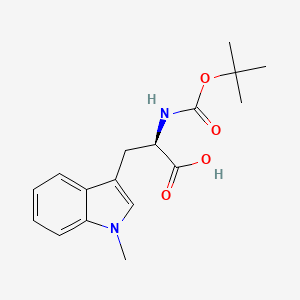




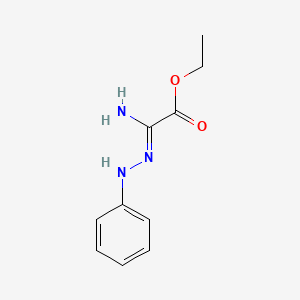
![(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-trityloxyethanol](/img/structure/B1642191.png)
